molecular formula C7H5ClF2O B3095017 2-Chloro-3,4-difluoroanisole CAS No. 1261769-08-7

2-Chloro-3,4-difluoroanisole

Cat. No.: B3095017
CAS No.: 1261769-08-7
M. Wt: 178.56 g/mol
InChI Key: PNWFCPKFFPQKNS-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoroanisole, also known by its IUPAC name 2-chloro-3,4-difluoro-1-methoxybenzene, is an organic compound with the molecular formula C7H5ClF2O and a molecular weight of 178.57 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-difluoroanisole typically involves the halogenation of anisole derivatives. One common method is the direct chlorination and fluorination of anisole under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-difluoroanisole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while oxidation and reduction can produce corresponding alcohols, ketones, or other derivatives .

Scientific Research Applications

2-Chloro-3,4-difluoroanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-chloro-3,4-difluoroanisole involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,4-difluoroanisole is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in chemical synthesis and research .

Properties

IUPAC Name

3-chloro-1,2-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFCPKFFPQKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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